1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole
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Overview
Description
The compound “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “6-Oxabicyclo[3.1.0]hexan-3-yl” group indicates the presence of a bicyclic structure with an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a bicyclic structure containing an oxygen atom. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the pyrazole and bicyclic groups, the types of atoms and bonds in the molecule, and the molecule’s size and shape .Scientific Research Applications
Anticancer and Antimicrobial Agents
- The synthesis and evaluation of novel heterocyclic compounds, including derivatives of 1H-pyrazole, have been explored for their potential anticancer and antimicrobial properties. Studies have shown that certain pyrazole clubbed with oxazole and pyridine derivatives exhibit significant anticancer activity against a variety of cancer cell lines, as well as potent antimicrobial effects against various pathogenic strains. These findings suggest a promising avenue for the development of new therapeutic agents targeting cancer and infectious diseases (Katariya, Vennapu, & Shah, 2021).
T-Type Calcium Channel Inhibition for Neuropathic Pain Treatment
- Research into 3N-substituted-azabicyclo[3.1.0]hexane derivatives, including those containing pyrazole rings, has identified their potential as inhibitors of T-type calcium channels. This inhibition is of interest for the treatment of neuropathic pain. Specific derivatives have demonstrated potent in vitro efficacy and have shown promise in alleviating neuropathic pain in animal models, highlighting their potential therapeutic value (Kim & Nam, 2016).
Synthetic Methodologies and Structural Studies
- The development of synthetic methodologies for creating pyrazole derivatives, including those related to "1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole," has been a focus of recent research. These studies not only provide new routes for synthesizing complex heterocyclic compounds but also contribute to a deeper understanding of their structural properties and potential biological activities. This research underpins the development of new drugs and materials with tailored properties for various applications (Shen, Huang, Diao, & Lei, 2012).
Mechanistic Studies and Chemical Transformations
- Mechanistic studies and chemical transformations of diazabicyclohexanes and pyrazole derivatives have been conducted to explore their reactivity and potential applications in synthetic organic chemistry. These studies shed light on the regioselectivity and isomerization processes of these compounds, providing valuable insights for the design of new chemical reactions and the synthesis of novel compounds with potential pharmaceutical applications (Koptelov & Saik, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWETUDHRWVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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